1-Ethenyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
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Overview
Description
1-Vinyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring with a vinyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Vinyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . This reaction proceeds under ultrasonic exposure to yield the desired pyrrole derivative with excellent yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 1-Vinyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
1-Vinyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Vinyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
- Ethyl 4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxylate
Comparison: 1-Vinyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. In contrast, similar compounds like Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate and Ethyl 4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxylate have different substituents that influence their chemical behavior and applications.
Properties
CAS No. |
57807-56-4 |
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Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-ethenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]pyrrole |
InChI |
InChI=1S/C11H15N/c1-2-12-9-8-10-6-4-3-5-7-11(10)12/h2,8-9H,1,3-7H2 |
InChI Key |
AMLGVBCJGKQIBX-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC2=C1CCCCC2 |
Origin of Product |
United States |
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